molecular formula C13H10ClF3N2OS B2546753 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime CAS No. 338770-60-8

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime

Cat. No. B2546753
CAS RN: 338770-60-8
M. Wt: 334.74
InChI Key: QTVDLRBSCYWXBA-FBCYGCLPSA-N
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Description

“2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime” is a chemical compound with the molecular formula C13H10ClF3N2OS . It is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, such as “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime” is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Oxidation Applications

  • Oxidation of Aldehyde Acetals: Aldehyde dimethyl acetals, including those with halogen elements like chlorine, have been oxidized efficiently with trichloroisocyanuric acid. This process has been applied to a range of acetals, demonstrating its potential utility in chemical synthesis and modifications (Boni, Ghelfi, Pagnoni, & Pinetti, 1994).

Reductive Amination

  • Reductive Amination of Aldehydes: Sodium triacetoxyborohydride has been employed for the reductive amination of aldehydes, a process potentially applicable to various substrates including those similar to the given chemical. This method allows for the synthesis of a wide range of compounds, demonstrating versatility in chemical reactions (Abdel-Magid, Carson, Harris, Maryanoff, & Shah, 1996).

Synthesis of Thiazoles

  • Synthesis of Thiazoles: The compound 2,2,2-Trifluoroacetaldehyde O-(aryl)oxime, which shares structural similarities with the queried compound, has been used in the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles. This highlights the potential for synthesizing complex organic structures like thiazoles using related compounds (Yao, Lin, Wu, Zhang, Huang, Han, & Weng, 2022).

Organocatalysis

  • Organocatalysis in Intramolecular Reactions: Research shows the effectiveness of organocatalysts in intramolecular aldol reactions involving aldehydes and ketones. This suggests the potential use of similar compounds in catalyzed reactions to create complex organic molecules (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).

properties

IUPAC Name

(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxy-2-thiophen-2-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c1-20-19-7-9(11-3-2-4-21-11)12-10(14)5-8(6-18-12)13(15,16)17/h2-7,9H,1H3/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVDLRBSCYWXBA-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(C1=CC=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(C1=CC=CS1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetaldehyde O-methyloxime

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